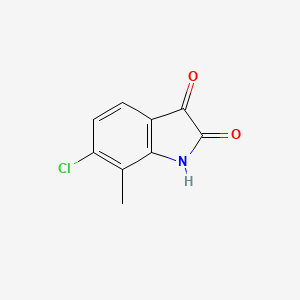

6-chloro-7-methyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality 6-chloro-7-methyl-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-7-methyl-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWRUGVSPIELCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403847 | |

| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-90-9 | |

| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-7-methyl-1H-indole-2,3-dione

Prepared by: Senior Application Scientist

Preamble: The Significance of the Isatin Scaffold in Modern Drug Discovery

Isatin (1H-indole-2,3-dione) is far more than a simple heterocyclic compound; it is a privileged scaffold in medicinal chemistry, first isolated in 1841 through the oxidation of indigo.[1][2][3] Its unique structural features, including a planar indole ring system with a vicinal dicarbonyl moiety at positions 2 and 3, confer upon it a remarkable versatility for chemical modification and a broad spectrum of biological activities.[2][4] Isatin and its derivatives are known to exhibit potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties, making them focal points of intensive research in the quest for novel therapeutics.[1][5][6]

This guide focuses specifically on 6-chloro-7-methyl-1H-indole-2,3-dione , a halogenated and methylated analog of isatin. The introduction of a chloro group at the 6-position and a methyl group at the 7-position is a strategic modification designed to modulate the molecule's lipophilicity, electronic distribution, and steric profile. These alterations can profoundly influence its interaction with biological targets, potentially enhancing potency or selectivity. This document provides a comprehensive, field-proven methodology for the synthesis of this target compound, followed by a detailed protocol for its rigorous characterization, ensuring both structural integrity and purity for downstream applications in research and drug development.

Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione: A Rational Approach

While several methods exist for isatin synthesis, such as the Stolle and Martinet syntheses, the Sandmeyer isatin synthesis remains one of the most reliable and widely adopted routes, particularly for preparing substituted isatins from corresponding anilines.[1][7][8] The causality behind this choice lies in its robustness and the commercial availability of a wide array of substituted aniline precursors. The synthesis is a two-stage process:

-

Formation of an Isonitrosoacetanilide Intermediate: The process begins with the reaction of the chosen aniline (in this case, 3-chloro-2-methylaniline) with chloral hydrate and hydroxylamine in an aqueous solution.[1][7] This condensation reaction forms the critical N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide intermediate.

-

Acid-Catalyzed Cyclization: The isolated intermediate is then subjected to strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution, where the aromatic ring attacks the imine carbon, followed by hydrolysis to yield the final dione structure.[7][8] The use of a strong dehydrating acid like H₂SO₄ is crucial for promoting the ring-closure step efficiently.[8]

The overall synthetic workflow is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. For 6-chloro-7-methyl-1H-indole-2,3-dione, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. The expected spectrum in DMSO-d₆ is highly diagnostic.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.3 | Singlet (broad) | 1H | N-H | The amide proton is acidic and often appears as a broad singlet. Its chemical shift is concentration-dependent. [9][10] |

| ~7.4 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |

| ~2.25 | Singlet | 3H | -CH₃ | Protons of the methyl group attached to the aromatic ring. [9] |

The data presented is based on reported values for the target compound.[9][11]

¹³C NMR Spectroscopy: This provides a map of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~183 | C=O (Ketone) | The C3 carbonyl carbon is typically found at a lower field than the amide carbonyl. |

| ~158 | C=O (Amide) | The C2 amide carbonyl carbon. |

| ~150-110 | Ar-C | Six distinct signals are expected for the aromatic carbons, including quaternary carbons. |

| ~15 | -CH₃ | The methyl carbon appears at a high field. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is dominated by characteristic stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200-3100 | N-H Stretch | Amide (N-H) | A broad band characteristic of the N-H bond in the five-membered ring. [4] |

| ~1750-1730 | C=O Stretch | Ketone (C3) & Amide (C2) | Isatins typically show two strong carbonyl absorption bands due to symmetric and asymmetric stretching of the vicinal dicarbonyls. [12][13] |

| ~1620-1600 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Formula: C₉H₆ClNO₂ [14][15]* Molecular Weight: 195.60 g/mol [14][15]* Expected Observation: The key diagnostic feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern will be observed:

-

A peak at m/z 195 corresponding to the molecule containing ³⁵Cl.

-

A smaller peak at m/z 197 (the M+2 peak) with approximately one-third the intensity of the m/z 195 peak, corresponding to the molecule containing ³⁷Cl. This pattern is a definitive confirmation of the presence of one chlorine atom.

-

Biological Significance and Potential Applications

While specific biological studies on 6-chloro-7-methyl-1H-indole-2,3-dione are emerging, the isatin scaffold itself is a wellspring of pharmacological activity. Halogenation at positions 5, 6, or 7 is a common strategy to enhance biological effects. For instance, various chlorinated isatin analogs have demonstrated significant anti-inflammatory and antiviral activities. [5]The strategic placement of the chloro and methyl groups on this specific scaffold makes it a compelling candidate for screening in various therapeutic areas, including:

-

Oncology: As potential inhibitors of kinases or apoptosis-regulating proteins.

-

Infectious Diseases: As a core for developing novel antibacterial, antifungal, or antiviral agents.

-

Neuroscience: As modulators of central nervous system targets.

The successful synthesis and rigorous characterization detailed in this guide provide the essential foundation for any further investigation into the promising therapeutic potential of this molecule.

References

- Vertex AI Search.

- SynArchive.

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020-09-23).

- Synthesis of Substituted Is

- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021-07-04). DergiPark.

- Synthesis of Is

- Synthesis of Isatin. (2024-11-13). Sciencemadness Discussion Board.

- SynArchive. Stollé Synthesis.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic

- 6-CHLORO-7-METHYL IS

- Stolle Synthesis of Isatin. This method is very effective for the....

- Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3)

- Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019-03-11). SciSpace.

- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv

- 6-CHLORO-7-METHYL ISATIN(6374-90-9) 1H NMR spectrum. ChemicalBook.

- The Fourier transform infrared spectrum of Isatin.

- 6-CHLORO-7-METHYL IS

- 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067.

- Biological targets for isatin and its analogues: Implic

- 6-Chloro-7-methyl is

- Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis. Benchchem.

- SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT. The Royal Society of Chemistry.

- (IUCr) 6-Chloro-1H-indole-2,3-dione. (2016-04-19).

- 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis. ChemicalBook.

- Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Inform

- The biological activity of 6-chloro-7-methyl-9-(1'-D-ribityl)-isoalloxazine. PubMed.

- (PDF) 6-Chloro-1H-indole-2,3-dione.

- Spectroscopic characterization of 7-Methylis

- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2025-03-30).

- Process for the preparation of 5-chloro-7-methylisatin-a-chloride.

- Document: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direc.... ChEMBL - EMBL-EBI.

- One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. MDPI.

- 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 366710. PubChem.

- (PDF) Isatin Derivatives with Several Biological Activities. (2014-09-26).

- Isatin (indole-2,3-dione) in Urine and Tissues.

- 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. (2019-06-05). Chemistry LibreTexts.

Sources

- 1. biomedres.us [biomedres.us]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-CHLORO-7-METHYL ISATIN synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 6-CHLORO-7-METHYL ISATIN(6374-90-9) 1H NMR [m.chemicalbook.com]

- 12. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Page loading... [guidechem.com]

- 15. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione for Researchers and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the isatin scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent reactivity and versatile synthetic handles have made it a cornerstone for the development of novel therapeutic agents. This guide delves into the specific physical and chemical properties of a promising, yet less-documented derivative: 6-chloro-7-methyl-1H-indole-2,3-dione. The strategic placement of a chloro and a methyl group on the benzene ring is anticipated to modulate the electronic and steric properties of the isatin core, thereby influencing its biological activity and pharmacokinetic profile. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its fundamental properties to its synthesis and potential applications.

Molecular Identity and Physicochemical Properties

A thorough understanding of the physical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Structural and General Information

-

IUPAC Name: 6-chloro-7-methyl-1H-indole-2,3-dione

-

Synonyms: 6-chloro-7-methylisatin

-

CAS Number: 6374-90-9[1]

-

Molecular Formula: C₉H₆ClNO₂[1]

-

Appearance: The synthesized compound is described as a brown-orange solid[2].

Table 1: Key Physicochemical Data for 6-chloro-7-methyl-1H-indole-2,3-dione

| Property | Value | Source |

| Molecular Weight | 195.60 g/mol | [1] |

| Melting Point | Not experimentally determined for this isomer. The related 5-chloro-7-methylisatin melts at ~283°C (decomposition). | [3] |

| Boiling Point | Data not available; likely to decompose at high temperatures. | |

| XLogP3 (Computed) | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

Solubility Profile: A Practical Perspective

For practical laboratory use, it is recommended to assess the solubility of 6-chloro-7-methyl-1H-indole-2,3-dione in a range of solvents, starting with common polar aprotic solvents like DMSO and DMF, and polar protic solvents such as ethanol and methanol. The poor solubility of some substituted isatins in strong acids like sulfuric acid has been noted to potentially hinder cyclization during synthesis[8].

Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione

The construction of the isatin core is a well-established area of organic synthesis, with the Sandmeyer isatin synthesis being a classical and adaptable method[8]. A specific protocol for the synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione has been reported, which is a variation of this venerable reaction.

Synthetic Pathway: A Modified Sandmeyer Approach

The synthesis involves the acid-catalyzed cyclization of a substituted N-phenyl-2-hydroxyimino-acetimidoyl chloride. This method provides a direct route to the desired chlorinated and methylated isatin.

Caption: Synthetic workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by ChemicalBook.[2]

-

To a well-stirred solution of sulfuric acid (18.3 M, 300 ml) pre-heated to 50°C, add N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride (60 g, 282 mmol) in small portions over 20 minutes. The reaction is exothermic and the temperature may rise to 70°C.

-

After the addition is complete, raise the temperature to 80°C and maintain for 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the brown mixture into a mixture of ice (approximately 500 g) and water (500 mL). Dilute further with water (1 L) to yield a brown-orange slurry.

-

Collect the solid by filtration and wash with water (2 x volumes) under suction to obtain an orange solid.

-

Dissolve the crude solid in 0.4 M sodium hydroxide solution (1 L).

-

Remove any insoluble tar by filtration.

-

To the filtrate, add concentrated hydrochloric acid (12 M, 70 mL).

-

Collect the resulting brown-orange precipitate by filtration.

-

Wash the solid sequentially with water (3 x volumes) and heptane (2 x volumes).

-

Dry the final product at 54°C under vacuum for 6 hours to yield 6-chloro-7-methyl-1H-indole-2,3-dione (34.5 g, 62% yield).

Chemical Properties and Reactivity

The chemical behavior of 6-chloro-7-methyl-1H-indole-2,3-dione is dictated by the interplay of its functional groups: the electron-withdrawing chloro group, the electron-donating methyl group, the acidic N-H proton, and the two distinct carbonyl groups.

The C-3 carbonyl is a ketone and is generally more electrophilic than the C-2 carbonyl, which is part of an amide linkage. This difference in reactivity is a key feature of isatin chemistry, allowing for selective reactions.

Caption: Key reaction sites on the 6-chloro-7-methylisatin scaffold.

Spectroscopic Characterization

Accurate spectroscopic data is crucial for the unambiguous identification and characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for 6-chloro-7-methyl-1H-indole-2,3-dione in DMSO-d₆ is as follows:

-

δ 11.3 (1H, s): This downfield singlet corresponds to the acidic N-H proton of the indole ring.[2]

-

δ 7.4 (1H, d, J=8.0 Hz): This doublet is assigned to one of the aromatic protons.

-

δ 7.2 (1H, d, J=8.1 Hz): This doublet is assigned to the other aromatic proton.

-

δ 2.25 (3H, s): This upfield singlet is characteristic of the methyl group protons.[2]

-

-

¹³C NMR: While an experimental ¹³C NMR spectrum for this specific compound is not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. Two carbonyl carbon signals are expected in the downfield region (δ 158-184 ppm), with the remaining aromatic and methyl carbons appearing at their characteristic chemical shifts[9].

Infrared (IR) Spectroscopy

An experimental IR spectrum for 6-chloro-7-methyl-1H-indole-2,3-dione has not been found. However, the characteristic absorption bands for the functional groups present can be predicted:

Table 2: Predicted IR Absorption Bands for 6-chloro-7-methyl-1H-indole-2,3-dione

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3200-3400 | N-H | Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~2850-2960 | Aliphatic C-H (methyl) | Stretching |

| ~1730-1770 | C=O (ketone) | Stretching |

| ~1700-1740 | C=O (amide) | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1000-1100 | C-Cl | Stretching |

Note: The exact positions of the carbonyl stretches can be influenced by hydrogen bonding and the electronic effects of the substituents.

Mass Spectrometry (MS)

Experimental mass spectrometry data for 6-chloro-7-methyl-1H-indole-2,3-dione is not available. In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) would be expected at m/z 195 and m/z 197 in an approximate 3:1 isotopic ratio, characteristic of a monochlorinated compound. Common fragmentation pathways for isatins include the loss of one or both carbonyl groups as carbon monoxide (CO)[10][11].

Potential Applications in Drug Discovery and Development

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[12]. The introduction of a chlorine atom and a methyl group at positions 6 and 7, respectively, can significantly impact the molecule's lipophilicity, electronic distribution, and ability to form specific interactions with biological targets.

The 6-chloro-7-methyl substitution pattern may offer advantages in terms of metabolic stability and target engagement. For instance, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The methyl group can provide favorable steric interactions and enhance binding affinity.

This particular isatin derivative could serve as a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Conclusion and Future Outlook

6-chloro-7-methyl-1H-indole-2,3-dione is a synthetically accessible isatin derivative with a substitution pattern that holds promise for applications in medicinal chemistry. While a complete experimental characterization of all its physical properties is not yet available in the public domain, this guide provides a solid foundation of its known attributes and reasonable predictions for its behavior. Further research to fully elucidate its physical properties, explore its reactivity in greater detail, and screen it for various biological activities is warranted. The insights provided herein are intended to empower researchers to leverage the potential of this intriguing molecule in their drug discovery and development endeavors.

References

-

Synthesis of Substituted Isatins. PMC. [Link]

-

Isatin | Solubility of Things. [Link]

-

Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. ResearchGate. [Link]

-

6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067. PubChem. [Link]

-

Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. ResearchGate. [Link]

-

Structure of Isatin. | Download Scientific Diagram. ResearchGate. [Link]

-

Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. MDPI. [Link]

-

Isatin - Solubility of Things. [Link]

-

(IUCr) 6-Chloro-1H-indole-2,3-dione. IUCr. [Link]

-

Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct... ChEMBL. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Chemical Shifts. University of Puget Sound. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

6-Chloro-7-methylisatin | CAS 6374-90-9. Chemical-Suppliers. [Link]

-

(PDF) 6-Chloro-1H-indole-2,3-dione. ResearchGate. [Link]

-

Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

-

6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a Superagonist for the Intermediate-conductance Ca 2+ -activated K + Channel K Ca 3.1. Chapman University Digital Commons. [Link]

-

6-7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

-

Infrared spectra and dehydrogenase activity of isatin derivatives. RSC Publishing. [Link]

-

Sources

- 1. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-7-METHYL ISATIN synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Chloro-7-methylisatin, 97% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

A Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione (6-chloro-7-methylisatin): Synthesis, Characterization, and Therapeutic Potential

Introduction: The Isatin Scaffold in Modern Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone class of heterocyclic compounds, serving as pivotal precursors in the synthesis of novel therapeutic agents.[1][2] First isolated in 1840, the isatin nucleus is an endogenous compound found in mammalian tissues and has since been identified as a "privileged scaffold" in medicinal chemistry.[3][4] This designation stems from its unique structural and electronic properties, which allow it to interact with a wide array of biological targets.

The versatility of the isatin core, particularly the reactivity of the C3-carbonyl group and the ability to substitute at various positions on the aromatic ring and the nitrogen atom, has enabled the development of compounds with a vast spectrum of pharmacological activities. These include potent anti-cancer, anti-HIV, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6]

This guide focuses specifically on 6-chloro-7-methyl-1H-indole-2,3-dione , a halogenated and alkylated derivative. The introduction of a chloro group at the C6 position and a methyl group at the C7 position is a strategic modification intended to modulate the molecule's lipophilicity, electronic distribution, and steric profile. Such modifications are critical in structure-activity relationship (SAR) studies, often leading to enhanced potency and target selectivity.[1] This document provides an in-depth look at the compound's formal nomenclature, structure, a validated synthesis protocol, spectroscopic characterization, and its potential applications for professionals in drug development.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The formal IUPAC name for this compound is 6-chloro-7-methyl-1H-indole-2,3-dione .[7] It is also commonly referred to by its semi-systematic name, 6-chloro-7-methylisatin.

Chemical Structure

The structure consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The chlorine atom is substituted at position 6 and the methyl group at position 7 of the indole core.

Caption: Structure of 6-chloro-7-methyl-1H-indole-2,3-dione.

Physicochemical Data Summary

A compilation of key identifiers and computed properties is essential for regulatory documentation and experimental design.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | PubChem[7] |

| CAS Number | 6374-90-9 | PubChem[7] |

| Molecular Formula | C₉H₆ClNO₂ | PubChem[7] |

| Molecular Weight | 195.60 g/mol | PubChem[7] |

| Canonical SMILES | CC1=C(C=CC2=C1NC(=O)C2=O)Cl | PubChem[7] |

| InChIKey | SFWRUGVSPIELCW-UHFFFAOYSA-N | PubChem[7] |

| Topological Polar Surface Area | 46.2 Ų | Guidechem[8] |

| Complexity | 266 | PubChem[7] |

Synthesis Methodology

The synthesis of substituted isatins can be achieved through various classical methods, including the Sandmeyer, Stolle, and Gassman procedures, which typically begin with substituted anilines.[1][5] For 6-chloro-7-methylisatin, a reliable and well-documented procedure involves the acid-catalyzed cyclization of an N-aryl-hydroxyimino-acetimidoyl chloride precursor.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures and provides a self-validating workflow through a purification sequence that ensures high purity of the final product.[9]

Starting Material: N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride

Objective: To synthesize 6-chloro-7-methyl-1H-indole-2,3-dione via acid-catalyzed cyclization and hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a heating mantle. Add 300 mL of concentrated sulfuric acid (18.3 M).

-

Reagent Addition (Causality: Controlled Exotherm): Begin stirring and heat the sulfuric acid to 50°C. Add 60 g (282 mmol) of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride in small portions over 20 minutes. The portion-wise addition is critical to control the exothermic reaction, allowing the temperature to rise to, but not significantly exceed, 70°C.

-

Reaction Drive (Causality: Ensuring Completion): After the addition is complete, increase the temperature to 80°C and maintain it for 20 minutes. This step ensures the cyclization reaction proceeds to completion.

-

Quenching and Precipitation (Causality: Product Isolation): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of ~500 g of ice and 500 mL of water. Slowly and carefully pour the brown reaction mixture into the ice-water slurry with vigorous stirring. This quenches the strong acid and causes the organic product to precipitate out of the aqueous solution. Dilute further with 1 L of water to ensure complete precipitation.

-

Initial Filtration: Collect the resulting brown-orange solid by vacuum filtration. Wash the solid cake with water (2 x 250 mL) to remove residual acid.

-

Purification via Acid-Base Extraction (Causality: Purity Enhancement):

-

Transfer the crude solid to a beaker and dissolve it in 1 L of 0.4 M sodium hydroxide solution. The isatin product is acidic (due to the N-H proton) and will deprotonate to form a water-soluble sodium salt.

-

Filter the basic solution to remove any insoluble, non-acidic tarry impurities. This is a key purification step.

-

With stirring, add 70 mL of concentrated hydrochloric acid (12 M) to the filtrate. This re-protonates the isatin, causing the purified product to precipitate as a clean solid.

-

-

Final Isolation and Drying: Collect the purified brown-orange solid by vacuum filtration. Wash thoroughly with water (3 x 250 mL) to remove salts, followed by heptane (2 x 100 mL) to remove non-polar impurities and aid in drying. Dry the product at 54°C under vacuum for at least 6 hours.

-

Yield: This procedure typically yields approximately 34.5 g (62%) of high-purity 6-chloro-7-methyl-1H-indole-2,3-dione.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-chloro-7-methylisatin.

Spectroscopic Characterization

Structural confirmation of the synthesized product is non-negotiable and relies on standard spectroscopic techniques. The data provides a fingerprint for the molecule, ensuring its identity and purity.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum for 6-chloro-7-methylisatin is distinct and consistent with the expected structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J-coupling (Hz) |

| 11.3 | Singlet (s) | 1H | NH (indole) | N/A |

| 7.4 | Doublet (d) | 1H | ArH (H4) | 8.0 |

| 7.2 | Doublet (d) | 1H | ArH (H5) | 8.1 |

| 2.25 | Singlet (s) | 3H | CH ₃ (methyl) | N/A |

| Solvent: DMSO-d₆, Frequency: 400 MHz[9] |

Interpretation:

-

The downfield singlet at 11.3 ppm is characteristic of the acidic N-H proton of the isatin ring.

-

The two doublets at 7.4 and 7.2 ppm represent the two adjacent aromatic protons on the benzene ring, with their coupling constant (~8 Hz) confirming their ortho relationship.

-

The singlet at 2.25 ppm integrates to three protons, unequivocally assigned to the methyl group at the C7 position.

Applications in Drug Discovery and Research

The true value of a novel isatin derivative lies in its potential as a lead compound for drug development. The broader isatin class is known to inhibit a range of enzymes and receptors implicated in disease.[10]

Potential Therapeutic Areas:

-

Oncology: Isatin derivatives are extensively studied as anti-cancer agents.[1][6] A key mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[10] The 6-chloro and 7-methyl substitutions on this specific molecule could enhance its binding affinity within the hydrophobic pockets of kinase active sites.

-

Antimicrobial Agents: Halogenation of the isatin ring has been shown to significantly enhance antibacterial and antifungal activity.[1] 6-chloro-7-methylisatin is a prime candidate for screening against pathogenic microbes, including drug-resistant strains.

-

Antiviral Research: The isatin scaffold was one of the first to be identified with antiviral properties and continues to be explored, particularly in the context of anti-HIV research.[3][5]

The presence of the 6-chloro group increases the molecule's lipophilicity, which can improve cell membrane permeability, while also acting as a potential hydrogen bond acceptor. The 7-methyl group provides steric bulk that can be exploited to achieve selective binding to a target protein over related off-targets. These features make 6-chloro-7-methylisatin a valuable probe and starting point for the synthesis of more complex, targeted therapeutic agents.

Conclusion

6-chloro-7-methyl-1H-indole-2,3-dione is a strategically substituted isatin derivative with significant potential for application in medicinal chemistry and drug discovery. Its identity and structure are unambiguously confirmed by its IUPAC name and spectroscopic data. The availability of a robust and scalable synthesis protocol allows for its production in quantities sufficient for extensive biological screening and further chemical modification. For researchers and drug development professionals, 6-chloro-7-methylisatin represents a promising scaffold for generating next-generation inhibitors targeting cancer, infectious diseases, and other critical health challenges.

References

-

Verma, M., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(44), 27344-27368. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4513067, 6-chloro-7-methyl-1H-indole-2,3-dione. PubChem. Retrieved January 5, 2026, from [Link]

-

Anjum, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-31. Available at: [Link]

-

Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. Available at: [Link]

-

Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]

-

Gandhi, P. V., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(4), 01-11. Available at: [Link]

-

Alam, M. M., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1439. Available at: [Link]

-

Ferreira, L. G., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Bioorganic & Medicinal Chemistry, 48, 116409. Available at: [Link]

-

Karali, N., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195861. Available at: [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. dspace.uevora.pt [dspace.uevora.pt]

- 5. biomedres.us [biomedres.us]

- 6. mdpi.com [mdpi.com]

- 7. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 6-CHLORO-7-METHYL ISATIN synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-7-methyl-1H-indole-2,3-dione (also known as 6-chloro-7-methylisatin), a halogenated derivative of the versatile isatin scaffold. Isatin and its analogues have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This document details the chemical identity, synthesis, and potential therapeutic applications of 6-chloro-7-methyl-1H-indole-2,3-dione, offering insights for its utilization in drug discovery and development. The guide is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

6-chloro-7-methyl-1H-indole-2,3-dione is a small molecule belonging to the isatin family of heterocyclic compounds. The presence of a chlorine atom at the 6-position and a methyl group at the 7-position on the indole ring is expected to modulate its physicochemical and biological properties compared to the parent isatin molecule.

| Property | Value | Source |

| CAS Number | 6374-90-9 | [3][4] |

| Molecular Formula | C₉H₆ClNO₂ | [3][5] |

| Molecular Weight | 195.60 g/mol | [3][5] |

| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | [3] |

| Synonyms | 6-chloro-7-methylisatin | [4][5] |

| Appearance | Orange solid (inferred from synthesis) | [6] |

Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione

The synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione can be effectively achieved via the Sandmeyer isatin synthesis. This classic method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid.[7][8]

Synthetic Pathway

The synthesis proceeds in two main steps starting from 3-chloro-2-methylaniline. The first step is the formation of the isonitrosoacetanilide intermediate, N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride. The second step is the acid-catalyzed cyclization to yield the final product.

Caption: Synthetic pathway for 6-chloro-7-methyl-1H-indole-2,3-dione.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of substituted isatins.[6]

Step 1: Synthesis of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride (1)

-

This intermediate is typically prepared by reacting 3-chloro-2-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution.[8] The resulting isonitrosoacetanilide precipitates from the solution and can be isolated by filtration.

Step 2: Synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione (2)

-

To a well-stirred solution of concentrated sulfuric acid (18.3 M, 300 ml), heated to 50°C, add N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride (1) (60 g, 282 mmol) in small portions over 20 minutes. The reaction is exothermic, and the temperature may rise to 70°C.[6]

-

After the addition is complete, raise the temperature to 80°C and maintain for 20 minutes.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the brown mixture into a mixture of ice (~500 g) and water (500 mL), then dilute further with water (1 L) to form a brown-orange slurry.[6]

-

Collect the solid by filtration and wash with water.

-

Dissolve the crude solid in 0.4 M sodium hydroxide solution (1 L) and filter to remove any insoluble tars.[6]

-

To the filtrate, add concentrated hydrochloric acid (12 M, 70 mL).

-

Collect the resulting brown-orange solid by filtration, wash successively with water and heptane, and dry under vacuum at 54°C.[6]

-

This procedure yields 6-chloro-7-methyl-1H-indole-2,3-dione (2) with a reported yield of approximately 62%.[6]

Characterization Data: ¹H NMR (400 MHz, DMSO-d₆) δ 11.3 (1H, s), 7.4 (1H, d, J=8.0 Hz), 7.2 (1H, d, J=8.1 Hz), 2.25 (3H, s).[6]

Biological Activities and Potential Applications

While specific biological data for 6-chloro-7-methyl-1H-indole-2,3-dione is not extensively reported in publicly available literature, the isatin scaffold is a well-established privileged structure in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] The introduction of halogen and methyl substituents can significantly influence the biological profile of the parent molecule.[9]

Anticancer Potential

Isatin derivatives are widely investigated for their anticancer properties.[10] Their mechanisms of action are diverse and often involve the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.[11] The halogenation of the isatin ring can enhance lipophilicity and potentially improve interactions with biological targets.[1] It is plausible that 6-chloro-7-methyl-1H-indole-2,3-dione could exhibit cytotoxic activity against various cancer cell lines.

Potential Kinase Targets for Isatin Derivatives:

Caption: Potential kinase targets for isatin-based compounds.[11]

Antimicrobial and Antiviral Activity

The isatin nucleus is a common feature in many natural and synthetic compounds with antimicrobial and antiviral activities.[2][12] Halogenation can increase the lipophilicity of these compounds, which may lead to enhanced membrane permeability and improved efficacy.[9] Therefore, 6-chloro-7-methyl-1H-indole-2,3-dione represents a promising candidate for screening against a panel of bacterial, fungal, and viral pathogens.

Other Potential Applications

The biological activities of isatin derivatives extend to various other therapeutic areas, including:

-

Anticonvulsant activity: Some isatin derivatives have shown efficacy in preclinical models of epilepsy.[13]

-

Anti-inflammatory and analgesic effects: The isatin scaffold has been explored for the development of new anti-inflammatory and pain-relieving agents.[13]

-

Potassium Channel Modulation: Closely related di-chlorinated isatins are precursors to potent activators of calcium-activated potassium channels, suggesting a potential role in conditions like hypertension and autoimmune diseases.[9]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 6-chloro-7-methyl-1H-indole-2,3-dione, a series of in vitro and in vivo assays can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 6-chloro-7-methyl-1H-indole-2,3-dione in a suitable solvent (e.g., DMSO) and add to the cells. Include a vehicle control (DMSO alone). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

6-chloro-7-methyl-1H-indole-2,3-dione is a readily synthesizable isatin derivative with significant potential for drug discovery. Based on the extensive research on the isatin scaffold and its halogenated analogues, this compound warrants further investigation for its anticancer, antimicrobial, and other pharmacological activities. The synthetic protocol and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic utility of this promising molecule.

References

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

Journal of Xi'an Shiyou University. (2024, February 2). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]

-

Merck Index. (n.d.). Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2024, November 13). Synthesis of Isatin. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 6-Chloro-7-methyl isatin. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Biological activities of isatin and its derivatives. Retrieved from [Link]

-

Lupine Publishers. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Retrieved from [Link]

-

Journal of the College of Basic Education. (2025, March 30). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

-

MDPI. (2021, April 21). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rdchemicals.com [rdchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-CHLORO-7-METHYL ISATIN synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. xisdxjxsu.asia [xisdxjxsu.asia]

- 13. researchgate.net [researchgate.net]

molecular weight of 6-chloro-7-methyl-1H-indole-2,3-dione

An In-Depth Technical Guide to 6-chloro-7-methyl-1H-indole-2,3-dione for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Isatin Scaffold

The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Isatin and its derivatives are known to exhibit antimicrobial, anticancer, and antioxidant properties, making them a focal point in drug discovery and development.[1] The strategic substitution on the isatin ring allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific, synthetically important derivative: 6-chloro-7-methyl-1H-indole-2,3-dione, providing an in-depth analysis of its core properties, synthesis, characterization, and potential applications.

Physicochemical Properties and the Centrality of Molecular Weight

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in research. For 6-chloro-7-methyl-1H-indole-2,3-dione, these properties dictate its solubility, reactivity, and potential for biological interactions.

Core Compound Identifiers

Precise identification is critical for regulatory, safety, and research documentation.

| Property | Value | Source |

| IUPAC Name | 6-chloro-7-methyl-1H-indole-2,3-dione | PubChem[2] |

| Molecular Formula | C₉H₆ClNO₂ | PubChem[2] |

| CAS Number | 6374-90-9 | ChemicalBook[3] |

| Synonyms | 6-chloro-7-methylisatin | R&D Chemicals[4] |

Molecular Weight: A Foundational Metric

The molecular weight is a cornerstone property, influencing everything from reaction stoichiometry to mass spectrometry analysis. It's crucial to distinguish between two key values:

-

Average Molecular Weight (MW): This value, 195.60 g/mol , is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula (C₉H₆ClNO₂).[2][3][5] This is the value used for macroscopic calculations, such as preparing solutions of a specific molarity or determining reagent quantities for a chemical synthesis.

-

Monoisotopic Mass: This value, 195.0087061 Da , is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).[2] This precise mass is what is experimentally observed in high-resolution mass spectrometry (HRMS), serving as a primary method for confirming the elemental composition and identity of a synthesized compound.

The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern in mass spectrometry (an M+2 peak at approximately one-third the intensity of the M peak), which is a key diagnostic feature for confirming the presence of a single chlorine atom in the molecule.

Synthesis Protocol: The Sandmeyer Approach

The synthesis of substituted isatins often employs variations of the Sandmeyer methodology. The following protocol outlines a reliable method for the preparation of 6-chloro-7-methyl-1H-indole-2,3-dione.[3]

Rationale of the Synthetic Strategy

This synthesis involves an acid-catalyzed intramolecular cyclization. Concentrated sulfuric acid acts as both a strong acid catalyst and a dehydrating agent. The starting material, N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride, is designed to position the necessary atoms in proximity for the ring-closing reaction to occur efficiently upon heating. The subsequent workup with ice/water precipitates the crude product, and a pH adjustment using NaOH and HCl is employed to purify the product by removing acid-insoluble tars and then re-precipitating the desired isatin.

Step-by-Step Experimental Protocol

-

Reaction Setup: Carefully add 300 mL of concentrated sulfuric acid (18.3 M) to a suitable reaction vessel equipped with a stirrer and thermometer. Heat the acid to 50°C.

-

Reagent Addition: In small portions over 20 minutes, add 60 g (282 mmol) of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride to the stirred, heated sulfuric acid. Causality Note: Portion-wise addition is crucial to control the exothermic reaction, which can cause the temperature to rise to 70°C.[3]

-

Cyclization: After the addition is complete, increase the temperature to 80°C and maintain it for 20 minutes to ensure the cyclization reaction goes to completion.

-

Quenching & Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of approximately 500 g of ice and 500 mL of water. Slowly and carefully pour the brown reaction mixture into the ice-water slurry with vigorous stirring. Dilute further with 1 L of water. This step quenches the reaction and precipitates the crude product.

-

Initial Filtration: Collect the resulting orange-brown solid by filtration and wash it with water (2 x 500 mL) under suction to remove residual acid.

-

Base-Acid Purification: Dissolve the crude solid in 1 L of 0.4 M sodium hydroxide solution. Trustworthiness Note: This step is self-validating; the desired isatin product is acidic and will dissolve, while non-acidic, tarry impurities will not. Remove any insoluble material by filtration.

-

Final Precipitation: To the filtrate, slowly add 70 mL of concentrated hydrochloric acid (12 M) to re-precipitate the purified product.

-

Final Collection & Drying: Collect the brown-orange solid by filtration, wash thoroughly with water (3 x 500 mL) and then heptane (2 x 200 mL) to remove non-polar impurities. Dry the final product at 54°C under vacuum for at least 6 hours. The expected yield is approximately 34.5 g (62%).[3]

Caption: Synthetic workflow for 6-chloro-7-methyl-1H-indole-2,3-dione.

Analytical Characterization: Confirming Identity

Post-synthesis, rigorous analytical characterization is mandatory to confirm the structure and purity of the compound, thereby validating its molecular formula and weight.

Standard Analytical Workflow

A typical workflow involves spectroscopic and chromatographic methods to provide orthogonal data points confirming the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For 6-chloro-7-methyl-1H-indole-2,3-dione, the expected signals in DMSO-d₆ are a singlet for the N-H proton (~11.3 ppm), two doublets for the aromatic protons (~7.2-7.4 ppm), and a singlet for the methyl group protons (~2.25 ppm).[3] ¹³C NMR provides information on the carbon skeleton.

-

Mass Spectrometry (MS): As discussed, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by matching the experimental monoisotopic mass to the calculated value (195.0087061 Da).[2]

-

Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound, typically aiming for >95% purity for use in biological assays. Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring.

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Discovery

While specific research on 6-chloro-7-methyl-1H-indole-2,3-dione is emerging, the broader class of halogenated indole derivatives provides a strong rationale for its investigation in several therapeutic areas.[6] Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific bonding interactions (e.g., halogen bonds) with protein targets.[6][7]

Potential Therapeutic Targets

-

Kinase Inhibition: Dichlorinated indole derivatives have been explored as inhibitors of various protein kinases, which are key targets in oncology. The chlorine atoms can form specific halogen bonds within the ATP-binding site, enhancing potency and selectivity.[6]

-

Antimicrobial Agents: The isatin scaffold is present in many compounds with antimicrobial activity. The addition of chloro and methyl groups can modulate the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes.[1][6]

-

Potassium Channel Modulation: The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a potent activator of specific potassium channels (KCa2.x and KCa3.1), suggesting that related structures could be valuable tools for studying ion channel function.[6]

Caption: Conceptual links from scaffold features to potential applications.

Conclusion

6-chloro-7-methyl-1H-indole-2,3-dione is a compound of significant interest, defined by its foundational molecular weight of 195.60 g/mol . This guide has provided a comprehensive overview, moving from this core property to its synthesis, robust analytical validation, and rationale for its application in modern drug discovery. The protocols and workflows described herein offer a validated framework for researchers to synthesize, characterize, and explore the therapeutic potential of this versatile isatin derivative.

References

-

PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 6-CHLORO-7-METHYL-1H-INDOLE-2,3-DIONE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (2016). 1H-indole-2,3-dione, 7-chloro-1-methyl-. Wiley. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 6-Chloro-7-methyl isatin. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroindoline-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-isoindole-1,3(2H)-dione, 2-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-. Wiley. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-chloro-7-methylisatin-a-chloride.

-

SpectraBase. (n.d.). 1H-Indole-2,3-dione, 7-chloro-5-methyl-. Wiley. Retrieved from [Link]

-

MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

-

MDPI. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Chloro-1H-indole-2,3-dione. Retrieved from [Link]

Sources

- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 2. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-7-METHYL ISATIN synthesis - chemicalbook [chemicalbook.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. 6-CHLORO-7-METHYL-1H-INDOLE-2,3-DIONE [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 5,7-dichloro-1-methyl-1H-indole-2,3-dione | 106009-19-2 | Benchchem [benchchem.com]

discovery and history of substituted isatins

An In-depth Technical Guide to the Discovery and History of Substituted Isatins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), an orange-red crystalline solid, has traversed a remarkable journey from its initial discovery as a simple oxidation product of indigo to its current status as a "privileged scaffold" in modern medicinal chemistry. This guide provides a comprehensive exploration of the history and discovery of isatin and its substituted derivatives. We delve into the seminal moments of its initial isolation and structural elucidation, followed by a detailed examination of the cornerstone synthetic methodologies that have enabled the exploration of its vast chemical space. The causality behind the development of the Sandmeyer, Stolle, and Gassman syntheses is discussed, providing insight into the evolution of organic synthesis. Furthermore, this guide chronicles the discovery of isatin's diverse biological activities, which have cemented its importance as a versatile precursor for the development of novel therapeutic agents.

The Dawn of Isatin Chemistry: From a Natural Dye to a Synthetic Precursor

The story of isatin is intrinsically linked to indigo, one of the most ancient and important natural dyes. The quest to understand the chemical nature of indigo ultimately led to the discovery of its fascinating oxidation product.

The Serendipitous Discovery of Isatin

In 1840, the scientific community was formally introduced to isatin by the independent work of Otto Linné Erdmann and Auguste Laurent.[1][2] They discovered that the oxidation of the deep blue indigo dye using nitric acid or chromic acid yielded a vibrant orange-red crystalline compound, which they named isatin.[3][4] This initial discovery was a pivotal moment, providing chemists with a new, intriguing heterocyclic molecule and a direct chemical link to the structure of indigo.[2][5] For nearly a century and a half, isatin was primarily known as a synthetic laboratory chemical until it was later identified in various natural sources, including plants of the Isatis genus, the parotid gland secretions of the Bufo frog, and even as a metabolic derivative of adrenaline in humans.[1][3][6]

Structural Elucidation and the Baeyer Synthesis of Indigo

The true potential of isatin began to be unlocked through the groundbreaking work of the renowned chemist Adolf von Baeyer. After Kekulé proposed the correct chemical structure for isatin, Baeyer embarked on a series of experiments that would not only solidify our understanding of its structure but also achieve a monumental goal in synthetic chemistry.[3] Baeyer recognized isatin as a key decomposition product of indigo.[7] This insight led him to devise a synthetic strategy that reversed the oxidative degradation.

In a landmark achievement in 1870, Baeyer and Adolph Emmerling reported the first chemical synthesis of indigo starting from isatin.[8][9] Although the initial structure of indigo was not yet fully known, their ability to generate the blue dye from isatin, which was itself derived from indigo, was a powerful piece of circular evidence.[8][9] The synthesis involved converting isatin to isatin chloride using phosphorus pentachloride, followed by reduction with zinc dust in acetic acid.[7][10] This not only produced the desired indigo blue but also an unexpected isomer, indirubin (indigo red), a compound that would later be found to have significant therapeutic properties.[8][10] Baeyer's work on indigo and its derivatives, including isatin, was a cornerstone of modern organic chemistry and earned him the Nobel Prize in Chemistry in 1905.[7]

The Evolution of Synthetic Methodologies for Substituted Isatins

The transition of isatin from a chemical curiosity to a versatile building block in drug discovery was driven by the development of robust synthetic methods that allowed for the preparation of a wide array of substituted analogs. The following sections detail the classical and most influential of these methodologies.

The Sandmeyer Isatin Synthesis

Developed by Traugott Sandmeyer in 1919, this method became one of the most common and reliable procedures for synthesizing isatin and its derivatives.[11][12] Its power lies in its use of readily available substituted anilines as starting materials, allowing for systematic variation of the substituents on the aromatic ring.

Causality and Principle: The Sandmeyer synthesis is a two-step process.[11] It begins with the condensation of a primary arylamine (aniline) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[1][5] This reaction forms an α‐isonitrosoacetanilide intermediate. The crucial second step involves the intramolecular electrophilic cyclization of this intermediate in the presence of a strong acid, typically concentrated sulfuric acid, to yield the final isatin product with good yields, often exceeding 75%.[1][13] The choice of sulfuric acid is critical as it acts as both a dehydrating agent and a catalyst for the ring-closing reaction.[13] However, for highly lipophilic substrates with poor solubility in sulfuric acid, methanesulfonic acid has been shown to be a more effective medium for cyclization.[13]

Experimental Protocol (General Procedure):

-

Aniline (1 equivalent) is dissolved in water containing hydrochloric acid.

-

A solution of hydroxylamine hydrochloride (1.1 equivalents) and chloral hydrate (1.1 equivalents) in water is prepared.

-

A saturated aqueous solution of sodium sulfate is heated to boiling.

-

The aniline solution and the hydroxylamine/chloral hydrate solution are added concurrently to the boiling sodium sulfate solution.

-

The mixture is refluxed until the formation of the isonitrosoacetanilide intermediate is complete, which often precipitates from the solution.

-

The intermediate is filtered, washed, and thoroughly dried.

-

The dried isonitrosoacetanilide is added portion-wise to pre-heated concentrated sulfuric acid (e.g., at 65 °C).

-

The reaction mixture is heated (e.g., to 80 °C) for a short period to ensure complete cyclization.

-

The hot acid mixture is carefully poured onto crushed ice, causing the isatin product to precipitate.

-

The crude isatin is collected by filtration, washed with cold water, and can be purified by recrystallization.

Visualization of the Sandmeyer Synthesis Workflow:

Caption: Workflow of the Sandmeyer Isatin Synthesis.

The Stolle Isatin Synthesis

First reported by Robert Stollé in 1913, the Stolle synthesis provides a powerful alternative, particularly for the synthesis of N-substituted and polycyclic isatins.[5][14]

Causality and Principle: This method involves the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[3][6] This intermediate is then subjected to an intramolecular Friedel-Crafts-type cyclization mediated by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to afford the isatin ring system.[5][14] The use of a secondary aniline (N-alkylaniline) as the starting material directly leads to N-substituted isatins, a key advantage over the Sandmeyer method where N-substitution is typically a subsequent step.[6]

Experimental Protocol (General Procedure):

-

A solution of the starting aniline (primary or secondary) in an inert anhydrous solvent (e.g., diethyl ether, DCM) is prepared.

-

The solution is cooled in an ice bath.

-

Oxalyl chloride (1.1 equivalents) is added dropwise to the cooled aniline solution.

-

The reaction is stirred at room temperature until the formation of the chlorooxalylanilide intermediate is complete.

-

The solvent is removed under reduced pressure.

-

The crude intermediate is added to a suspension of a Lewis acid (e.g., AlCl₃, 2-3 equivalents) in a high-boiling inert solvent (e.g., carbon disulfide, nitrobenzene).

-

The mixture is heated to induce cyclization.

-

After the reaction is complete, the mixture is cooled and quenched by carefully pouring it onto a mixture of ice and concentrated HCl.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting N-substituted isatin is purified by chromatography or recrystallization.

Visualization of the Stolle Synthesis Workflow:

Caption: Workflow of the Stolle Isatin Synthesis.

The Gassman Isatin Synthesis

In 1977, Paul G. Gassman introduced a novel, multi-step synthesis that provided an alternative route to isatins, particularly those that might be challenging to synthesize via the Sandmeyer or Stolle methods.[15][16]

Causality and Principle: The Gassman synthesis is a more complex but versatile pathway. It begins with the oxidation of an aniline to form an N-chloroaniline, which then reacts with a β-keto ester (like methylthioacetate) to form a sulfonium salt. This salt undergoes a Sommelet-Hauser rearrangement upon treatment with base to create a 3-methylthio-2-oxindole. The final step involves oxidation of this intermediate to furnish the isatin product.[3][17] This methodology offers a distinct disconnection approach, providing access to a different scope of substituted isatins.

Experimental Protocol (General Procedure):

-

An aniline is treated with a chlorinating agent (e.g., t-butyl hypochlorite) to form the N-chloroaniline.

-

The N-chloroaniline is reacted with a β-thioketoester (e.g., methyl 2-(methylthio)acetate) to form a sulfonium salt.

-

The salt is treated with a base (e.g., triethylamine) to induce a Sommelet-Hauser rearrangement, yielding a 3-methylthio-2-oxindole.

-

The 3-methylthio-2-oxindole is isolated and then subjected to oxidation (e.g., using N-chlorosuccinimide followed by hydrolysis or other oxidizing agents) to yield the final isatin.

Visualization of the Gassman Synthesis Logical Flow:

Caption: Logical flow of the Gassman Isatin Synthesis.

Summary of Key Synthetic Methodologies

The classical methods for isatin synthesis each offer unique advantages and are chosen based on the desired substitution pattern and the availability of starting materials.

| Method | Starting Material | Key Reagents | Primary Advantage | Common Limitation |

| Sandmeyer | Substituted Anilines | Chloral Hydrate, Hydroxylamine, H₂SO₄ | Good for a wide range of aromatic substitutions; high yields.[1] | Not ideal for N-substitution; solubility issues with some substrates.[13] |

| Stolle | Primary or Secondary Anilines | Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Excellent for direct synthesis of N-substituted isatins.[5][14] | Requires anhydrous conditions; Lewis acid can be harsh. |

| Gassman | Substituted Anilines | t-BuOCl, β-thioketoester, Base, Oxidant | Different synthetic route allows for unique substitution patterns.[16] | Multi-step process with potentially lower overall yields. |

The Discovery of Biological Activity: Isatin as a Pharmacophore

For much of its history, isatin was regarded primarily as a synthetic intermediate. However, throughout the 20th century, its inherent biological activities and potential as a pharmacophore began to be recognized, launching it into the forefront of medicinal chemistry.[17]

Early Pharmacological Investigations

The first significant indication of the therapeutic potential of an isatin derivative came with the development of Methisazone (an isatin-β-thiosemicarbazone) in the 1960s. This compound proved to be an effective antiviral agent against poxviruses, including the variola virus that causes smallpox.[5][18] This discovery was a watershed moment, demonstrating that the simple isatin core could be decorated to produce potent and specific biological effects. Subsequent research uncovered a wide spectrum of activities for isatin and its derivatives, including anticonvulsant, sedative, and anxiogenic effects.[18][19]

Isatin's Emergence as a Privileged Scaffold

The isatin molecule possesses several structural features that make it an ideal starting point for drug design. Its rigid, planar structure contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the C=O groups), allowing for multiple points of interaction with biological targets like enzymes and receptors.[20] The C3-keto group is particularly reactive and serves as a versatile chemical handle for introducing a vast array of substituents, leading to the synthesis of large and diverse compound libraries.[6] This has led to the identification of isatin derivatives with a remarkable range of pharmacological activities.[15][21][22]

-

Anticancer: Numerous isatin derivatives have shown potent antiproliferative activity against various cancer cell lines.[20][23][24]

-

Antimicrobial: The isatin scaffold is found in compounds with significant antibacterial, antifungal, and antitubercular properties.[18][25]

-

Antiviral: Beyond smallpox, isatin derivatives have been developed as inhibitors of other viruses, including HIV.[5][18]

-

Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving effects.[20][21]

-

Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including caspases, serine proteases, and monoamine oxidase (MAO).[19]

Key Derivatives: Schiff Bases and Spirooxindoles

The chemical reactivity of the C3-carbonyl group has been extensively exploited to create prominent classes of bioactive molecules.

Isatin Schiff Bases: The condensation of isatin with various primary amines readily forms Schiff bases, characterized by an azomethine (-C=N-) group.[26][27] This reaction is a straightforward and efficient way to introduce significant molecular diversity. Isatin Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.[25][26][28]

Visualization of Isatin Schiff Base Formation:

Caption: General formation of an Isatin Schiff Base.

Spirooxindoles: The C3-position of isatin is also a key site for the synthesis of spirooxindoles, where the C3 carbon is part of two rings. These complex, three-dimensional structures are found in many natural products and often exhibit potent biological activity.[15] Multi-component reactions involving isatin are a popular strategy for constructing these valuable molecular architectures.[15]

Conclusion and Future Outlook

The history of isatin is a compelling narrative of scientific discovery, tracing its path from an incidental byproduct of dye chemistry to a central scaffold in the search for new medicines. The development of robust synthetic methods by pioneers like Sandmeyer and Stolle was critical in unlocking the potential of this simple heterocycle, enabling generations of chemists to build upon their work. Today, research into isatin chemistry continues to thrive, with a focus on developing more efficient and environmentally benign syntheses and exploring new biological targets. The structural simplicity, synthetic accessibility, and proven biological relevance of the isatin core ensure that it will remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future.

References

- Baxer and Schaul, et al. J. Org. Chem., 17, 149, 157 (1952). [Source Not Found]

-

Sandmeyer Isatin Synthesis. SynArchive. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020-09-23). Biomedical Journal of Scientific & Technical Research. [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021-07-04). DergiPark. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022-07-01). Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]

-

Synthesis of Substituted Isatins. (2009-01-20). PMC - NIH. [Link]

-

Isatin. Wikipedia. [Link]

-

A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. RJPPD. [Link]

-

Stollé Synthesis. SynArchive. [Link]

-

Sandmeyer Isonitrosoacetanilide Isatin Synthesis. (1919). [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2020-09-01). NIH. [Link]

-

PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. (2023-06-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (2016-06-01). ResearchGate. [Link]

-

Who Was the First to Synthesize This Molecule?. (2024-12-12). ChemistryViews. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022-02-22). MDPI. [Link]

-

Stolle's approach to isatin synthesis. ResearchGate. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025-09-08). PubMed Central. [Link]

-

A general method for the synthesis of isatins. (1977). [Link]

-

First Baeyer indigo synthesis from isatin. ResearchGate. [Link]

-